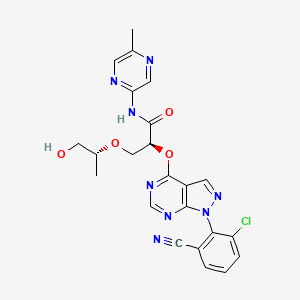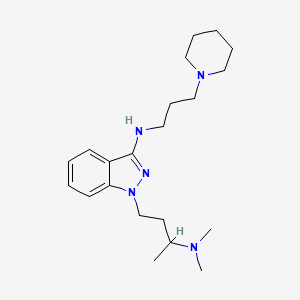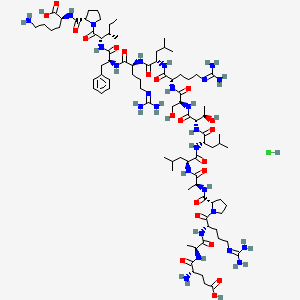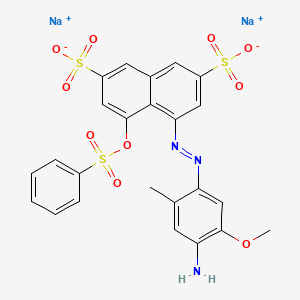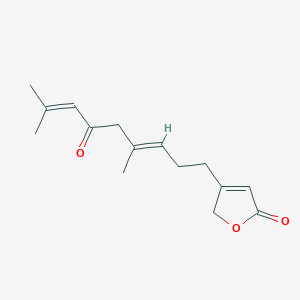
6-Oxodendrolasinolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxodendrolasinolide is a farnesane-type sesquiterpene lactone. This compound has garnered significant interest due to its unique structure and potential applications in various scientific fields. It is a naturally occurring compound that has been synthesized in the laboratory for further study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of 6-Oxodendrolasinolide involves a multi-step process starting from geraniol and 3-methylbut-2-en-1-ol. The synthesis includes twelve steps with an overall yield of 5.6%. Key steps in the synthesis include:
- Regioselective alkylation of the anion of vinyldithian with allylic chloride to generate an intermediate compound.
- Hydrolyzation of the dithiane to afford another intermediate.
- Reduction of an enone to give an alcohol, which is then protected as a p-methoxylbenzylether.
- Removal of the tetrahydropyranyl protective group and subsequent oxidation to yield a key intermediate aldehyde.
- Corey’s oxidative lactonization reaction followed by deprotection of the PMB group and Dess-Martin oxidation to afford the final product .
Industrial Production Methods: While the detailed industrial production methods are not extensively documented, the laboratory synthesis provides a foundational approach that can be scaled up for industrial purposes. The key steps and reagents used in the laboratory synthesis can be adapted for larger-scale production with appropriate modifications to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Oxodendrolasinolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction of enones to alcohols is a common reaction in its synthesis.
Substitution: Regioselective alkylation is a key substitution reaction in its synthesis.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Allylic chlorides and vinyldithianes are used for regioselective alkylation reactions.
Major Products Formed: The major products formed from these reactions are intermediates that lead to the final product, this compound. Each step in the synthesis yields specific intermediates that are crucial for the subsequent reactions .
Aplicaciones Científicas De Investigación
6-Oxodendrolasinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their synthetic pathways.
Biology: The compound’s biological activity is of interest for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: Its unique structure makes it a valuable compound for the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Oxodendrolasinolide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of specific enzymes and receptors. The exact molecular targets and pathways involved are subjects of current research .
Comparación Con Compuestos Similares
6-Oxodendrolasinolide can be compared with other sesquiterpene lactones such as:
- Parthenolide
- Artemisinin
- Costunolide
Uniqueness: What sets this compound apart is its unique farnesane-type structure, which provides distinct chemical and biological properties.
Propiedades
Número CAS |
92448-64-1 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-[(3E)-4,8-dimethyl-6-oxonona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H20O3/c1-11(2)7-14(16)8-12(3)5-4-6-13-9-15(17)18-10-13/h5,7,9H,4,6,8,10H2,1-3H3/b12-5+ |
Clave InChI |
QLOFUNCZFNBXPM-LFYBBSHMSA-N |
SMILES isomérico |
CC(=CC(=O)C/C(=C/CCC1=CC(=O)OC1)/C)C |
SMILES canónico |
CC(=CC(=O)CC(=CCCC1=CC(=O)OC1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


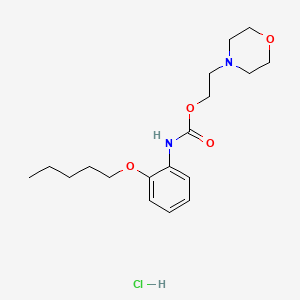
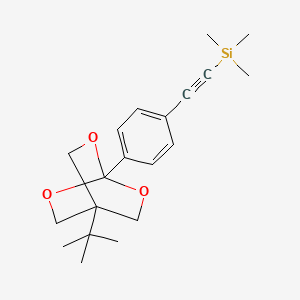
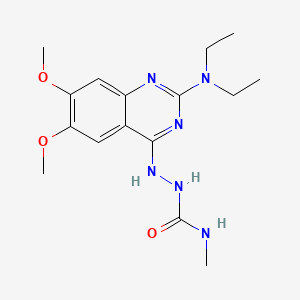
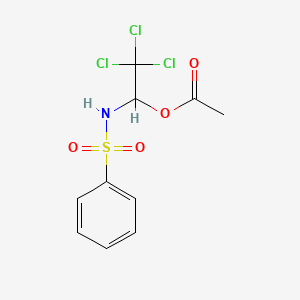
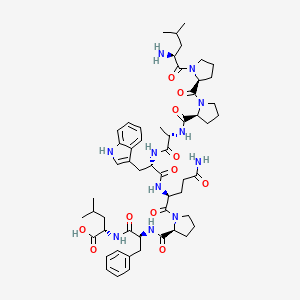
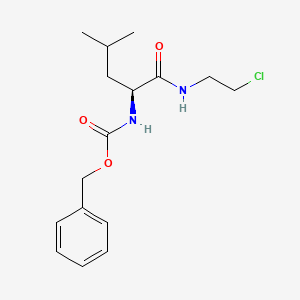
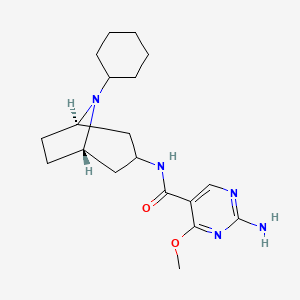
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
